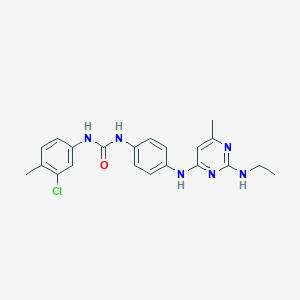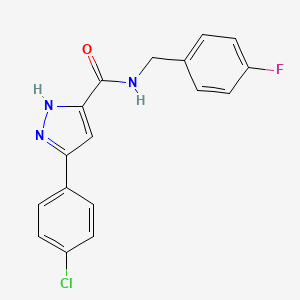
1-(3-Chloro-4-methylphenyl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorinated phenyl group, a methyl-substituted phenyl group, and a pyrimidine ring with an ethylamino substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea typically involves multiple steps:
Formation of the Chlorinated Phenyl Intermediate: The starting material, 3-chloro-4-methylphenylboronic acid, is synthesized through the reaction of 3-chloro-4-methylphenylboronic acid with appropriate reagents.
Coupling with Pyrimidine Derivative: The chlorinated phenyl intermediate is then coupled with a pyrimidine derivative that contains an ethylamino group. This step often involves the use of palladium-catalyzed cross-coupling reactions under controlled conditions.
Urea Formation: The final step involves the formation of the urea linkage by reacting the coupled intermediate with an isocyanate derivative under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(3-Chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can result in the formation of various substituted phenyl derivatives.
科学研究应用
3-(3-Chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases by interacting with specific biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research:
作用机制
The mechanism of action of 3-(3-chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
3-(3-Chloro-4-methylphenyl)-1-phenylurea: Lacks the pyrimidine ring and ethylamino substituent.
1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea: Lacks the chlorinated phenyl group.
Uniqueness
The uniqueness of 3-(3-chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea lies in its combination of a chlorinated phenyl group, a methyl-substituted phenyl group, and a pyrimidine ring with an ethylamino substituent. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C21H23ClN6O |
|---|---|
分子量 |
410.9 g/mol |
IUPAC 名称 |
1-(3-chloro-4-methylphenyl)-3-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C21H23ClN6O/c1-4-23-20-24-14(3)11-19(28-20)25-15-7-9-16(10-8-15)26-21(29)27-17-6-5-13(2)18(22)12-17/h5-12H,4H2,1-3H3,(H2,26,27,29)(H2,23,24,25,28) |
InChI 键 |
QQOLNFPCGCYVBD-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11303846.png)
![N-(2-fluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303852.png)
![N-(4-fluorobenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11303853.png)
![2-{2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11303863.png)
![6-methyl-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11303872.png)
![2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11303873.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B11303875.png)


![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11303898.png)
![1-(2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B11303906.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B11303920.png)
![4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11303927.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11303936.png)
